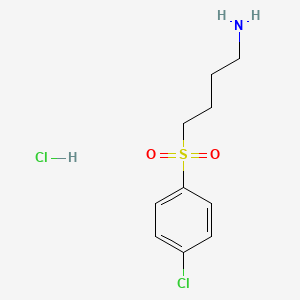

4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride

Descripción general

Descripción

4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride is an organic compound that features a sulfonyl group attached to a butylamine chain, with a chlorine atom on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with butylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, although these are less common.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products:

Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.

Oxidation Products: Sulfonic acids or sulfonates may be produced.

Hydrolysis Products: The primary products are 4-chlorobenzenesulfonic acid and butylamine.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique combination of sulfonyl and amine functionalities allows it to participate in a variety of chemical reactions, including:

- Nucleophilic Substitution Reactions: Can yield various substitution products depending on the nucleophile used.

- Hydrolysis Reactions: Hydrolysis can produce 4-chlorobenzenesulfonic acid and butylamine, which are useful in further synthetic pathways.

Biological Studies

The compound has been utilized in several biological contexts:

- Enzyme Inhibition Studies: It is effective for studying the inhibition mechanisms of enzymes, particularly those involving nucleophilic attack on the sulfonyl group.

- Protein Modification: The ability to modify proteins through sulfonamide formation makes it useful for research into protein structure-function relationships.

Industrial Applications

In industry, 4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride can be employed in:

- Production of Specialty Chemicals: Its role as a precursor for specialty chemicals and materials such as polymers and coatings highlights its industrial significance.

- Development of New Materials: The compound's reactive nature allows for innovations in materials science, particularly in coatings that require specific chemical properties.

Case Studies and Research Findings

-

Enzyme Inhibition Research:

- A study demonstrated that this compound effectively inhibited serine proteases by forming covalent bonds at the active site, showcasing its utility in drug development.

-

Synthesis Pathway Development:

- Researchers have reported successful synthesis pathways utilizing this compound as an intermediate to develop novel pharmacological agents targeting specific diseases, illustrating its relevance in medicinal chemistry.

-

Material Science Innovations:

- Recent advancements have shown its application in creating advanced polymeric materials with tailored properties for specific industrial applications, highlighting its versatility beyond traditional chemical uses.

Mecanismo De Acción

The mechanism of action of 4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride involves its interaction with biological molecules through its sulfonyl and amine groups. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The amine group can form hydrogen bonds or ionic interactions with biological targets, further influencing the compound’s activity.

Comparación Con Compuestos Similares

4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of 4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride.

4-Chlorobenzenesulfonic acid: A hydrolysis product of the compound.

Butylamine: The amine component of the compound.

Uniqueness: this compound is unique due to the combination of its sulfonyl and amine functionalities, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Actividad Biológica

4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride is a sulfonamide derivative that has gained attention for its potential biological activities. This compound is characterized by a sulfonyl group attached to a butylamine moiety, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClN2O2S. The presence of the chlorobenzenesulfonyl group enhances the compound's lipophilicity and may facilitate its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can mimic substrate structures in enzymatic pathways, potentially leading to inhibition or modulation of enzyme activity. For instance, sulfonamides are known to inhibit carbonic anhydrase and other metabolic enzymes, which may contribute to their therapeutic effects.

Antifungal Activity

Research has indicated that this compound exhibits significant antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains, suggesting potential applications in treating fungal infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has shown activity against specific cancer cell lines, including those associated with leukemia and solid tumors .

Anti-inflammatory Effects

In addition to its antifungal and anticancer properties, this compound has been explored for anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, which could make it a candidate for treating inflammatory diseases .

Study on Antifungal Activity

A recent study evaluated the antifungal efficacy of this compound against Candida albicans and Aspergillus niger. The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against C. albicans and 32 µg/mL against A. niger, demonstrating promising antifungal activity .

Study on Anticancer Activity

In a study assessing the anticancer potential of the compound on human leukemia cells, treatment with varying concentrations (1-100 µM) resulted in a significant reduction in cell viability, with IC50 values calculated at approximately 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antifungal, Anticancer | C. albicans: 16; A. niger: 32 | 25 |

| Sulfanilamide | Antimicrobial | 8 | N/A |

| Benzothiazole derivatives | Anticancer | N/A | 30 |

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfonylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2S.ClH/c11-9-3-5-10(6-4-9)15(13,14)8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMBYUISWFVLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.